molecular formula C9H11N B3031282 2-Methyl-2-phenylaziridine CAS No. 22596-57-2

2-Methyl-2-phenylaziridine

Cat. No. B3031282
CAS RN: 22596-57-2
M. Wt: 133.19 g/mol
InChI Key: ZMNLRZKDSRLADF-UHFFFAOYSA-N
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Description

“2-Methyl-2-phenylaziridine” is a chemical compound with the molecular formula C9H11N . It has an average mass of 133.190 Da and a monoisotopic mass of 133.089142 Da .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2-phenylaziridine” is defined by its molecular formula, C9H11N . Unfortunately, the specific details about the molecular structure of “2-Methyl-2-phenylaziridine” are not available in the retrieved resources.

Scientific Research Applications

Catalytic Hydrogenolysis Studies

Research conducted by Sugi and Mitsui (1969) investigated the catalytic hydrogenolysis of optically active 2-methyl-2-phenylaziridine. This study explored the hydrogenolysis over several group VIII transition metal catalysts, revealing insights into the stereochemical behavior of these compounds under different catalytic conditions (Sugi & Mitsui, 1969).

Theoretical Studies in Organic Chemistry

Ardura, López, and Sordo (2006) conducted a theoretical study focusing on the regioselectivity and enantiospecificity of rhodium(I) catalyzed carbonylative ring expansions of aziridines like 2-methyl-2-phenylaziridine. This research provides insights into the chemical behavior of these compounds in organic synthesis processes (Ardura, López, & Sordo, 2006).

Effects of Solvents and Additives

Further studies by Sugi and Mitsui (1970) examined the influence of solvents and additives on the stereochemistry of the catalytic hydrogenolysis of 2-methyl-2-phenylaziridine derivatives. This research highlighted the variable outcomes in the hydrogenolysis process depending on the environmental conditions (Sugi & Mitsui, 1970).

Reduction Studies with Lithium Aluminium Hydride

Vilhelmsen, Ostergaard, Nielsen, and Hammerum (2008) re-examined the reduction of 2-chloro-N-phenylpropanamide and 2-methyl-N-phenylaziridine with LiAlH4. This study revealed new insights into the reduction pathways and intermediates formed during the reaction, providing a deeper understanding of the chemistry of these aziridines (Vilhelmsen et al., 2008).

Synthesis and Stereochemistry

Eremeev and Semenikhina (1980) explored the synthesis and stereochemistry of 1-alkyl-2-methoxycarbonyl-3-phenylaziridines, including 2-methyl-2-phenylaziridine. Their research contributes to the understanding of isomer ratios and solvent effects in aziridine synthesis (Eremeev & Semenikhina, 1980).

Future Directions

Aziridines, including “2-Methyl-2-phenylaziridine”, have potential applications in various fields due to their ability to form polymers through anionic and cationic ring-opening polymerization . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . Therefore, the future directions for “2-Methyl-2-phenylaziridine” could involve further exploration of these applications.

properties

IUPAC Name

2-methyl-2-phenylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNLRZKDSRLADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342605
Record name 2-Methyl-2-phenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenylaziridine

CAS RN

22596-57-2
Record name 2-Methyl-2-phenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
2-Methyl-2-phenylaziridine
Reactant of Route 5
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Reactant of Route 6
2-Methyl-2-phenylaziridine

Citations

For This Compound
46
Citations
S Mitsui, Y Sugi - Tetrahedron Letters, 1969 - Elsevier
… derivatives (6)."! e now wish to report the stereoselectivity of several Group VIII transition metal catalysts on the hydrogenolysis of optically active 2-methyl-2-phenylaziridine (I) under …
Number of citations: 9 www.sciencedirect.com
Y Sugi, S Mitsui - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… catalytic hydrogenolysis of optically active 2-methyl-2-phenylaziridine, which has reactive carbon-… The hydrogenolysis of 2-methyl-2-phenylaziridine (I) in ethanol was carried out under …
Number of citations: 19 www.journal.csj.jp
S Mitsui, Y Sugi - Tetrahedron Letters, 1969 - Elsevier
… on the hydrogenolysis of 2-methyl2-phenylaziridine and … 2-methyl-2-phenylaziridine (Ia) and its derivatives: 1,2-dimethyl-2-phenylaziridine (Ib) and l-acetyl2-methyl-2-phenylaziridine (Ic…
Number of citations: 7 www.sciencedirect.com
Y Sugi, S Mitsui - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
… derivatives, the hydrogenolysis of optically active 2-methyl-2phenylaziridine (Ia), 1,2-dimethyl-2-phenylaziridine (Ib), and l-acetyl-2-methyl-2-phenylaziridine (Ic) was carried out under …
Number of citations: 10 www.journal.csj.jp
Y Sugi, S Mitsui - Bulletin of the Chemical Society of Japan, 1970 - jlc.jst.go.jp
Number of citations: 10 jlc.jst.go.jp
N Chen, M Zhu, W Zhang, DM Du, J Xu - Amino Acids, 2009 - Springer
… Protonized 2,2-diphenylaziridine and 2-methyl-2-phenylaziridine are attacked on their more substituted carbon atoms because they have double p–π conjugative effect (Scheme 3a) …
Number of citations: 21 link.springer.com
S Yoshihiro, M Sekio - Bulletin of the Chemical Society of Japan, 1970 - cir.nii.ac.jp
Absolute Configurations of 2-Methyl-2-phenylaziridine, 2-Phenylpropylamine, and Their Derivatives | CiNii Research … Absolute Configurations of 2-Methyl-2-phenylaziridine, 2-Phenylpropylamine …
Number of citations: 0 cir.nii.ac.jp
E Schmitz, K Janisch - Chemistry of Heterocyclic Compounds, 1974 - Springer
… A 3.5-g (26.2 mmole) sample of 2-methyl-2-phenylaziridine (IIa) and 33 mmole of oxaziridine I were reftuxed for 5 h in 158 ml of toluene. The light-yellow reaction mixture (160 ml) still …
Number of citations: 13 link.springer.com
A Nagaki, E Takizawa, J Yoshida - Chemistry letters, 2009 - journal.csj.jp
N-tert-Butylsulfonyl(Bus)-α-phenylaziridinyllithium was effectively generated by the reaction of N-Bus-2-phenylaziridine with n-BuLi in a microflow system at −28 C, although much lower …
Number of citations: 32 www.journal.csj.jp
Q Wu, J Xu - Chemical Communications, 2022 - pubs.rsc.org
… ) with 2,2-dimethylaziridine (2m), 2-methyl-2-phenylaziridine (2n), and 2,2-diphenylaziridine (… (9am) only in 70% yield, while 2-methyl-2-phenylaziridine (2n) produced 2-benzyl-5-methyl-…
Number of citations: 3 pubs.rsc.org

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